molecular formula C10H10N2 B1357038 3-Methylisoquinolin-5-amine CAS No. 54410-17-2

3-Methylisoquinolin-5-amine

Cat. No. B1357038
CAS RN: 54410-17-2
M. Wt: 158.2 g/mol
InChI Key: ZQLKOMXEZYQQBJ-UHFFFAOYSA-N
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Description

3-Methylisoquinolin-5-amine is an organic compound with the CAS Number: 54410-17-2 and Molecular Weight: 158.2 . It is also known by its IUPAC Name as 3-methyl-5-isoquinolinamine .


Molecular Structure Analysis

The molecular structure of 3-Methylisoquinolin-5-amine is represented by the InChI Code: 1S/C10H10N2/c1-7-5-9-8 (6-12-7)3-2-4-10 (9)11/h2-6H,11H2,1H3 . This indicates that the compound has a double-ring structure containing a benzene ring fused with a pyridine moiety .


Physical And Chemical Properties Analysis

3-Methylisoquinolin-5-amine is a solid substance . Its exact physical and chemical properties such as color, density, hardness, melting point, and boiling point are not available in the search results.

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

3-Methylisoquinolin-5-amine is a compound that has seen various applications in chemical synthesis and transformations. Notably, it can be synthesized through palladium-catalyzed tandem C-H allylation/intermolecular amination and aromatization, highlighting its importance in creating diverse 3-methylisoquinoline derivatives (Chen et al., 2021). This process underscores its versatility in organic synthesis, enabling the production of novel compounds with potential applications in various fields, including pharmaceuticals and materials science.

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, 3-Methylisoquinolin-5-amine derivatives have been explored for their potential in drug development. One study focused on the rapid synthesis of 3-aminoisoquinoline-5-sulfonamides, a process that underscores the adaptability of 3-methylisoquinolin-5-amine in generating compounds related to known kinase inhibitors (Proisy et al., 2009). These kinase inhibitors are critical in the development of targeted cancer therapies, illustrating the compound's potential impact in creating new treatment options.

Alkaloid Biosynthesis and Natural Product Chemistry

3-Methylisoquinolin-5-amine also plays a role in the biosynthesis of alkaloids, a class of naturally occurring compounds known for their pharmacological activities. The isolation and characterization of N-methyltransferases involved in the biosynthesis of benzylisoquinoline alkaloids, including those related to 3-methylisoquinolin-5-amine, provide insights into the enzymatic pathways that lead to the production of these complex molecules (Morris & Facchini, 2016). Understanding these pathways is crucial for the development of biotechnological approaches to produce alkaloid-based drugs and other valuable natural products.

Environmental and Green Chemistry Applications

Moreover, 3-Methylisoquinolin-5-amine derivatives have been synthesized using environmentally friendly methods, emphasizing the compound's relevance in green chemistry. An example is the three-component reaction with o-alkynylbenzaldehydes, primary amines, and pronucleophiles, which proceeds without the need for catalysts under mild conditions, yielding 1,2-dihydroisoquinoline derivatives (Asao et al., 2006). This method highlights the ongoing efforts to develop sustainable and less harmful chemical synthesis processes.

Safety And Hazards

The safety information available indicates that 3-Methylisoquinolin-5-amine has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-methylisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLKOMXEZYQQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480680
Record name 3-methylisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisoquinolin-5-amine

CAS RN

54410-17-2
Record name 3-methylisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylisoquinolin-5-amine
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Synthesis routes and methods I

Procedure details

A solution of (D1) (1 g, 5.3 mM) and 10% palladium on charcoal (0.15 g) in methanol (40 ml) was hydrogenated at atmospheric pressure for 1 h. The catalyst was filtered off and the filtrate concentrated under reduced pressure to afford the product as a grey solid (0.64 g).
Quantity
1 g
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reactant
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0.15 g
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catalyst
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40 mL
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Synthesis routes and methods II

Procedure details

A mixture of 3-methyl-5-nitroisoquinoline (1.3 g, 0.0069 mol—prepared according to the procedure in WO 2004/024710), 10% Pd—C (100 mg) and MeOH (100 mL) was stirred under an atmosphere of hydrogen (1 atm) at rt for 2 h. The mixture was filtered and the filtrate was concentrated under vacuum to give a light yellow solid (1.1 g, 100%). LC-MS: 0.64 min, 159.1 (M+1).
Quantity
0 (± 1) mol
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100 mg
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Quantity
100 mL
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Yield
100%

Synthesis routes and methods III

Procedure details

3-Methyl-5-nitroisoquinoline (Description 44; 660 mg, 3.51 mmol) was dissolved in MeOH (30 ml) and PtO2 catalyst (120 mg) was added. The mixture was stirred for 1 hour 45 minutes under a balloon of hydrogen, then the catalyst was filtered off, washing with more methanol. The filtrate was evaporated and purified by flash column chromatography using as eluant 5% methanol in dichloromethane to give the title compound (250 mg).
Quantity
660 mg
Type
reactant
Reaction Step One
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Quantity
30 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
120 mg
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

The title compound was prepared from D3 using the procedure outlined in D2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EA Voight, AR Gomtsyan, JF Daanen… - Journal of Medicinal …, 2014 - ACS Publications
… The title compound 55 was prepared according to general procedure B, substituting 14 for 3-methylisoquinolin-5-amine. H NMR (300 MHz, DMSO) δ 9.14 (d, J = 4.7 Hz, 1H), 8.19–8.08 (…
Number of citations: 45 pubs.acs.org
ME Bellizzi, AV Bhatia, SC Cullen… - … Process Research & …, 2014 - ACS Publications
… a phenyl chloroformate-mediated coupling between 6 and 3-methylisoquinolin-5-amine (7). … in 80% yield by activation of the 3-methylisoquinolin-5-amine (7) with phenyl chloroformate …
Number of citations: 19 pubs.acs.org

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